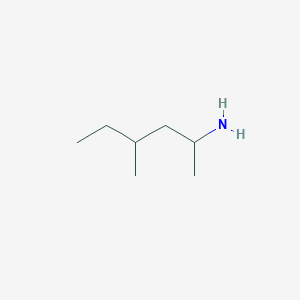
(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate, commonly known as ephedrine, is a naturally occurring alkaloid compound found in the Ephedra plant. It has been used for centuries in traditional medicine to treat respiratory conditions, including asthma and bronchitis. In recent years, ephedrine has gained attention for its potential as a performance-enhancing drug and weight loss supplement.
作用機序
Ephedrine works by stimulating the sympathetic nervous system, which increases heart rate, blood pressure, and respiration. It also stimulates the release of adrenaline and noradrenaline, which promote the breakdown of fat cells and increase metabolism. Ephedrine has also been shown to increase the release of dopamine, which can improve mood and motivation.
Biochemical and Physiological Effects:
Ephedrine has a number of physiological effects, including increased heart rate, blood pressure, and respiration. It also promotes the breakdown of fat cells and increases metabolism. Ephedrine has also been shown to increase the release of dopamine, which can improve mood and motivation.
実験室実験の利点と制限
Ephedrine has a number of advantages for lab experiments, including its ability to stimulate the sympathetic nervous system and increase energy levels. However, ephedrine can also have side effects, including increased heart rate, blood pressure, and respiration, which can make it difficult to control experimental conditions.
将来の方向性
There are a number of potential future directions for ephedrine research. One area of interest is the potential for ephedrine to be used as a treatment for ADHD. Another area of interest is the potential for ephedrine to be used as a treatment for depression. Additionally, there is ongoing research into the potential for ephedrine to be used as a weight loss supplement.
合成法
Ephedrine can be synthesized from the Ephedra plant or through chemical synthesis. The chemical synthesis involves the reaction of benzaldehyde with nitroethane to produce phenyl-2-nitropropene. The nitro group is then reduced to an amine group, which is then methylated to produce ephedrine.
科学的研究の応用
Ephedrine has been widely studied for its potential as a performance-enhancing drug and weight loss supplement. It has been shown to increase energy levels, improve focus and concentration, and enhance athletic performance. Ephedrine has also been studied for its potential as a treatment for narcolepsy, attention deficit hyperactivity disorder (ADHD), and depression.
特性
CAS番号 |
136-38-9 |
|---|---|
分子式 |
C13H19NO8 |
分子量 |
317.29 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
GOVGCYCBKCCFIR-LREBCSMRSA-N |
異性体SMILES |
CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
その他のCAS番号 |
136-38-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



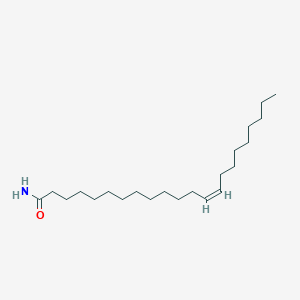

![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
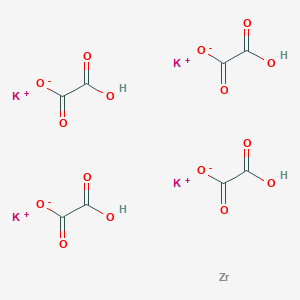
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
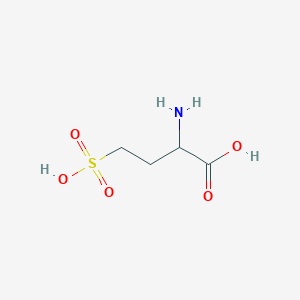

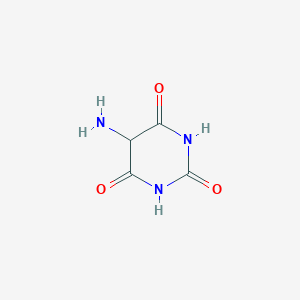
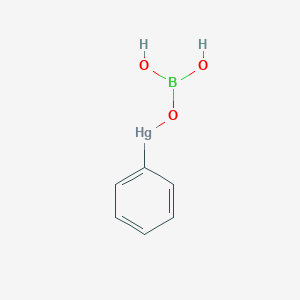
![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)


